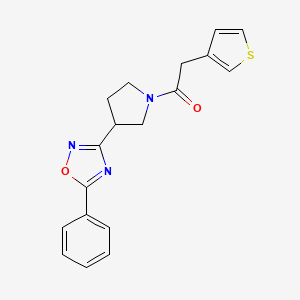
1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound characterized by its unique heterocyclic structure, which includes an oxadiazole and thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Structure and Synthesis
The compound features a pyrrolidine ring linked to a 1,2,4-oxadiazole and a thiophene group. The synthesis typically involves multi-step organic reactions, including cyclization and coupling reactions to form the heterocyclic rings.
Synthetic Route Overview
- Formation of the Oxadiazole Ring : Achieved through cyclization of nitrile oxides with amidoximes.
- Pyrrolidine Synthesis : Involves the reaction of an appropriate amine with a carbonyl compound.
- Thiophene Incorporation : Coupling reactions finalize the formation of the compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole structures. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit various cancer cell lines effectively:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.420 ± 0.012 | |
| Compound C | PC-3 | 6.554 ± 0.287 |
These compounds often target critical pathways in cancer cell proliferation and survival.
Antimicrobial Activity
The antimicrobial properties of similar oxadiazole derivatives have also been investigated. Compounds have demonstrated significant activity against both gram-positive and gram-negative bacteria:
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Compound D | Antibacterial | Bacillus cereus | |
| Compound E | Antifungal | Candida albicans | |
| Compound F | Antiviral | Influenza virus |
These findings suggest that the oxadiazole core may enhance lipophilicity and facilitate cellular uptake.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors involved in cellular signaling pathways. For example:
- Inhibition of Enzymes : The compound may inhibit thymidylate synthase (TS), crucial for DNA synthesis, leading to apoptosis in cancer cells.
- Receptor Modulation : It may also affect receptor-mediated pathways that regulate cell growth and survival.
Case Studies
Recent research has focused on the synthesis and evaluation of various derivatives of oxadiazole-containing compounds:
-
Study on Anticancer Activity :
- Objective : Evaluate the anticancer effects on multiple cell lines.
- Findings : Some derivatives exhibited IC50 values significantly lower than established chemotherapeutics like doxorubicin, indicating potent activity against specific cancers.
-
Antimicrobial Testing :
- Objective : Assess the efficacy against various bacterial strains.
- Results : Compounds showed promising results against resistant strains, suggesting potential for development into new antibiotics.
特性
IUPAC Name |
1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-16(10-13-7-9-24-12-13)21-8-6-15(11-21)17-19-18(23-20-17)14-4-2-1-3-5-14/h1-5,7,9,12,15H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCSGOIVUHIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














